REACTION_CXSMILES
|
C([NH:11][CH:12]([CH2:20][CH2:21][Br:22])[C:13]([O:15]C(C)(C)C)=[O:14])(OCC1C=CC=CC=1)=O.Br.NC1CCOC1=O.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=O.[Cl-].[Ca+2].[Cl-]>>[BrH:22].[NH2:11][CH:12]([CH2:20][CH2:21][Br:22])[C:13]([OH:15])=[O:14] |f:1.2,4.5.6,7.8|
|
Name
|
tertiary butyl 2-(N-carbobenzyloxy)amino-4-bromobutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NC(C(=O)OC(C)(C)C)CCBr
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
Br.NC1C(=O)OCC1
|
Name
|
|
Quantity
|
182 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is prepared by a modification of the procedure
|
Type
|
CUSTOM
|
Details
|
Hydrogen bromide gas is then vigorously bubbled into the resultant suspension
|
Type
|
ADDITION
|
Details
|
all of the starting material has gone into solution and hydrogen bromide addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to dryness at reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.NC(C(=O)O)CCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |